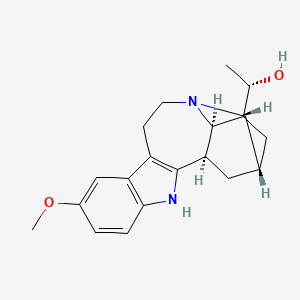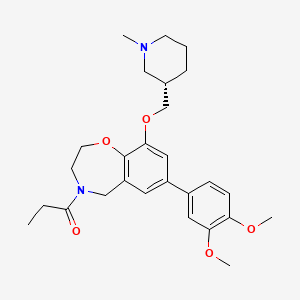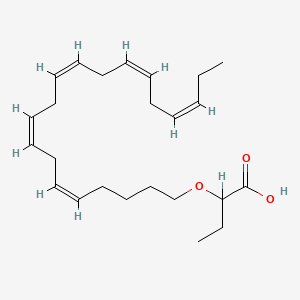
IPI-3063
Descripción general
Descripción
IPI-3063 es un inhibidor potente y selectivo de la isoforma p110δ de la fosfoinositido 3-cinasa (PI3K). Ha mostrado una eficacia significativa en la reducción de la proliferación, supervivencia y diferenciación de las células B. El compuesto tiene una fórmula molecular de C₂₅H₂₅N₇O₂ y un peso molecular de 455,51 g/mol .
Aplicaciones Científicas De Investigación
IPI-3063 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto de herramienta para estudiar la vía de señalización PI3K.
Biología: Investigado por sus efectos sobre la proliferación, supervivencia y diferenciación de las células B.
Medicina: Explorado como un posible agente terapéutico para las neoplasias malignas de células B y las enfermedades autoinmunitarias.
Industria: Utilizado en el desarrollo de nuevos medicamentos que se dirigen a la vía PI3K
Mecanismo De Acción
IPI-3063 ejerce sus efectos inhibiendo selectivamente la isoforma p110δ de PI3K. Esta inhibición interrumpe la vía de señalización PI3K/AKT/mTOR, que es crucial para el desarrollo, supervivencia y activación de las células B. Al bloquear esta vía, this compound reduce eficazmente la proliferación y supervivencia de las células B .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de IPI-3063 implica múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones subsecuentes bajo condiciones controladas. La ruta sintética detallada es propietaria, pero típicamente implica el uso de varios reactivos orgánicos y catalizadores para lograr la estructura química deseada .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra medidas estrictas de control de calidad para asegurar la pureza y eficacia del producto final. El compuesto se almacena típicamente a -20°C en su forma pulverizada para mantener la estabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
IPI-3063 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: This compound puede experimentar reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios solventes orgánicos. Las condiciones de reacción, como la temperatura y el pH, se controlan cuidadosamente para lograr los resultados deseados .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que se pueden utilizar para futuras investigaciones y desarrollo .
Comparación Con Compuestos Similares
Compuestos Similares
Idelalisib: Otro inhibidor selectivo de la isoforma p110δ, utilizado en el tratamiento de ciertas neoplasias malignas de células B.
IPI-443: Un inhibidor dual de p110δ y p110γ, mostrando efectos comparables a IPI-3063
Singularidad
This compound es único debido a su alta selectividad para la isoforma p110δ, con un valor de IC50 de 2,5 ± 1,2 nM. Esta selectividad lo convierte en una herramienta valiosa para estudiar los roles específicos de p110δ en varios procesos biológicos .
Propiedades
IUPAC Name |
4-amino-6-[[(1S)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O2/c1-14(2)32-20(15(3)30-24-19(11-26)23(27)28-13-29-24)10-16-6-5-7-18(22(16)25(32)34)17-8-9-21(33)31(4)12-17/h5-10,12-15H,1-4H3,(H3,27,28,29,30)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHAYOJCPNWKBL-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC2=C(C1=O)C(=CC=C2)C3=CN(C(=O)C=C3)C)C(C)NC4=NC=NC(=C4C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C(=CC=C2)C3=CN(C(=O)C=C3)C)C(=O)N1C(C)C)NC4=NC=NC(=C4C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does IPI-3063 interact with its target, p110δ, and what are the downstream effects of this interaction in B cells?
A: this compound exhibits high selectivity for the p110δ isoform of PI3K. While the exact binding mechanism hasn't been detailed in the provided abstract [], it's highly likely that this compound occupies the ATP-binding pocket of p110δ, preventing its enzymatic activity. This inhibition disrupts downstream signaling pathways crucial for B cell function. The study demonstrates that this compound effectively reduces mouse B cell proliferation and survival []. Additionally, it potently inhibits the differentiation of B cells into plasmablasts, impacting their antibody production capacity []. Interestingly, this compound was shown to enhance antibody class switching to IgG1 [], a finding that warrants further investigation to understand its implications for humoral immunity.
Q2: The research mentions a comparative study of this compound with a pan-PI3K inhibitor. What insights did this comparison provide regarding the role of p110δ in B cell responses?
A: Comparing this compound's effects to a pan-PI3K inhibitor provided crucial information about the dominant role of p110δ in B cell responses. The study found that this compound, despite being a selective inhibitor, showed comparable potency to the pan-PI3K inhibitor in suppressing B cell proliferation, survival, and differentiation []. This observation strongly suggests that p110δ is the principal PI3K isoform driving these critical functions in B cells. The research further strengthens this conclusion by demonstrating the minimal impact of the p110γ inhibitor AS-252424 on B cell activity []. These findings highlight the potential of selectively targeting p110δ for modulating B cell-mediated immune responses.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrochloride](/img/structure/B608047.png)





